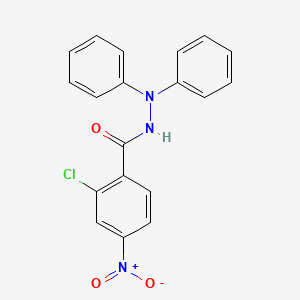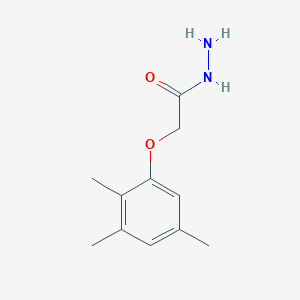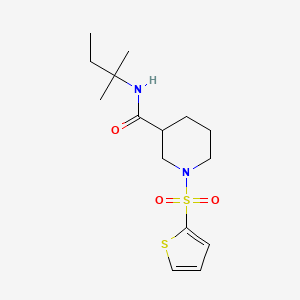![molecular formula C20H25N3OS B5984776 N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B5984776.png)
N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
TAK-659 is a selective inhibitor of the tyrosine kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cell survival and proliferation. TAK-659 has also been shown to inhibit other kinases, including TEC, ITK, and TXK, which are involved in the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell receptor signaling and reduce the proliferation of B-cells in vitro and in vivo. Additionally, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammatory diseases. TAK-659 has also been shown to reduce the levels of autoantibodies in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit other kinases involved in the immune response. Additionally, TAK-659 has demonstrated efficacy in various preclinical studies, making it a promising candidate for further development. However, TAK-659 has several limitations, including its low solubility, which can make it challenging to administer in vivo. Additionally, TAK-659 has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
Future Directions
There are several future directions for the development of TAK-659, including its potential use in combination therapy with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans, and clinical trials are currently underway to evaluate its use in the treatment of various diseases. Finally, the development of new synthesis methods for TAK-659 may lead to improved yields and increased availability for further research.
Synthesis Methods
The synthesis method of TAK-659 involves the reaction of 3-(methylthio)aniline with 4-phenylpiperazine in the presence of N,N-diisopropylethylamine and 1,3-dibromo-5,5-dimethylhydantoin. The resulting intermediate is then reacted with 2-bromo-3-phenylpropanoic acid to produce TAK-659. The synthesis of TAK-659 has been reported in various scientific journals, and the compound has been synthesized using different methods with varying yields.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have demonstrated the efficacy of TAK-659 in inhibiting the growth of cancer cells and reducing tumor size in animal models. Additionally, TAK-659 has been shown to inhibit B-cell receptor signaling, which is critical for the survival and proliferation of B-cells in autoimmune disorders.
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-16(20(24)21-17-7-6-10-19(15-17)25-2)22-11-13-23(14-12-22)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXTWRRVFRVPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)SC)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5984710.png)
![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5984717.png)

![8-methyl-2-(1-piperidinyl)-4-(3-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B5984726.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5984734.png)

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5984741.png)

![2-[(2,3-dimethylphenyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5984752.png)
![5-[4-(dimethylamino)phenyl]-2-[(4-methylbenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5984757.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5984781.png)
![N,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5984790.png)